molecular formula C22H18N4O4 B7703689 N-(2-methoxybenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

N-(2-methoxybenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7703689
M. Wt: 402.4 g/mol
InChI Key: GLBIITMQXDBMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBNOPA and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MBNOPA is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways involved in tumor growth and inflammation. It has also been found to induce apoptosis in cancer cells and inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects:
MBNOPA has been found to have various biochemical and physiological effects. It has been shown to reduce tumor size and increase survival rates in animal models. It has also been found to reduce inflammation and oxidative stress in vitro and in vivo. Additionally, MBNOPA has been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

MBNOPA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It has also been found to have low toxicity, making it suitable for in vitro and in vivo experiments. However, MBNOPA has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of MBNOPA. One direction is to further investigate its mechanism of action and identify specific targets for its anti-tumor and anti-inflammatory effects. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of water-soluble derivatives of MBNOPA could expand its use in various experiments.

Synthesis Methods

MBNOPA can be synthesized using various methods, including the reaction of 2-nitro-4-chloroaniline and 2-methoxybenzylamine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-nitroaniline, 2-methoxybenzaldehyde, and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a catalyst such as triethylamine. These methods have been optimized to obtain high yields of MBNOPA.

Scientific Research Applications

MBNOPA has potential applications in various fields of scientific research. It has been studied for its anti-tumor, anti-inflammatory, and anti-bacterial properties. Studies have shown that MBNOPA can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Additionally, MBNOPA has been studied for its antibacterial properties against gram-positive and gram-negative bacteria.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-29-20-10-6-5-9-17(20)14-23-18-12-11-16(13-19(18)26(27)28)22-24-21(25-30-22)15-7-3-2-4-8-15/h2-13,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBIITMQXDBMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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